molecular formula C10H8O3 B1345093 5-Methoxybenzofuran-2-carbaldehyde CAS No. 23145-19-9

5-Methoxybenzofuran-2-carbaldehyde

Cat. No.: B1345093
CAS No.: 23145-19-9
M. Wt: 176.17 g/mol
InChI Key: OPAYERWEZXLSFC-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran-2-carbaldehyde: is an organic compound with the molecular formula C10H8O3 . It is a derivative of benzofuran, featuring a methoxy group at the 5-position and an aldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzofuran-2-carbaldehyde can be achieved through several methods. One common route involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base such as potassium carbonate to form the methoxy derivative. This is followed by a cyclization reaction using phosphorus oxychloride to yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as in ethanol.

Major Products Formed

Scientific Research Applications

5-Methoxybenzofuran-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Material Science:

Mechanism of Action

The mechanism of action of 5-Methoxybenzofuran-2-carbaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxybenzofuran-2-carboxylic acid
  • 7-Methoxybenzofuran-2-carbaldehyde
  • 5-Methoxybenzofuran-2-methanol

Uniqueness

5-Methoxybenzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups provide versatile sites for further chemical modification, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYERWEZXLSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177722
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-19-9
Record name 5-Methoxy-2-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23145-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-methoxy-2-hydroxymethylbenzofuran (16.0 gm; 90 mmoles) in ethyl acetatel (1 L) was added MnO2 (78 gm, 900 mmoles). The reaction mixture was stirred at room temperature for 3 hours. Then this suspension was filtered through celite and concentrate in vacuo. The filtrate yielded the title Compound E9, (9.5 gm, 60%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
78 g
Type
catalyst
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A stirred solution of 23 (1.0 g, 3.74 mmol) in acetic acid (10 mL) was refluxed for 16 h. After cooling, the solution was evaporated to dryness. The crude product was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 24 (160 mg, 24%) as a white solid. 1H NMR (500 MHz, CDCl3): δ: 9.80 (1H, s, CHO), 7.49-7.45 (2H, m, ArH), 7.12-7.09 (2H, m, ArH), 3.85 (3H, s, OCH3).
Name
23
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxybenzofuran-2-carbaldehyde
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Reactant of Route 6
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